N-环己烷羰基十四烷胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

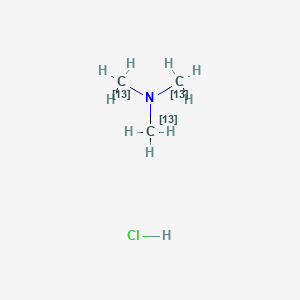

N-Cyclohexanecarbonyltetradecylamine is a chemical compound with the molecular formula C21H41NO and a molecular weight of 323.6 g/mol . It is an analog of N-cyclohexanecarbonylpentadecylamine, a selective inhibitor of acidic PEAase . This compound is primarily used in biochemical research, particularly in the study of lipid biochemistry and endocannabinoid systems .

科学研究应用

N-Cyclohexanecarbonyltetradecylamine has several scientific research applications:

作用机制

Target of Action

N-Cyclohexanecarbonyltetradecylamine is an analog of a selective acidic PEAase inhibitor . The primary target of this compound is the acidic PEAase , an enzyme that promotes the hydrolysis of palmitoylethanolamide . This enzyme plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes.

Mode of Action

The compound interacts with its target, the acidic PEAase, by inhibiting its activity . This inhibition prevents the hydrolysis of palmitoylethanolamide, a putative endogenous anti-inflammatory substance . As a result, the levels of palmitoylethanolamide in the system may increase, potentially enhancing its biological activity.

Biochemical Pathways

The inhibition of acidic PEAase by N-Cyclohexanecarbonyltetradecylamine affects the endocannabinoid system . This system is involved in various physiological processes, including pain sensation, mood, and memory. The compound’s action can potentiate the intrinsic biological activity of endocannabinoids, which are neurotransmitters that bind to cannabinoid receptors in the brain .

Pharmacokinetics

Its formulation as a crystalline solid suggests that it may be administered orally or intravenously. Its bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The inhibition of acidic PEAase by N-Cyclohexanecarbonyltetradecylamine can lead to an increase in the levels of palmitoylethanolamide . This increase may potentiate the biological activity of endocannabinoids, leading to enhanced neurotransmission . .

生化分析

Biochemical Properties

N-Cyclohexanecarbonyltetradecylamine is known to interact with various enzymes and proteins. It potentiates the intrinsic biological activity of endocannabinoids . This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons .

Cellular Effects

The specific effects of N-Cyclohexanecarbonyltetradecylamine on various types of cells and cellular processes are not fully documented. Given its role in potentiating the activity of endocannabinoids, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-Cyclohexanecarbonyltetradecylamine exerts its effects at the molecular level through its interactions with biomolecules. It inhibits the reuptake of AEA into neurons and inhibits FAAH within the neurons . These interactions can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of N-Cyclohexanecarbonyltetradecylamine in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, have not been fully documented .

Dosage Effects in Animal Models

The effects of N-Cyclohexanecarbonyltetradecylamine at different dosages in animal models are not fully documented .

Metabolic Pathways

N-Cyclohexanecarbonyltetradecylamine is involved in the metabolic pathways of endocannabinoids . It interacts with enzymes such as FAAH and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-Cyclohexanecarbonyltetradecylamine within cells and tissues are not fully documented .

Subcellular Localization

The subcellular localization of N-Cyclohexanecarbonyltetradecylamine and its effects on activity or function are not fully documented .

准备方法

The synthesis of N-Cyclohexanecarbonyltetradecylamine involves the reaction of cyclohexanecarbonyl chloride with tetradecylamine under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified using standard chromatographic techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

N-Cyclohexanecarbonyltetradecylamine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

相似化合物的比较

N-Cyclohexanecarbonyltetradecylamine is similar to other fatty acyl ethanolamide analogs, such as N-cyclohexanecarbonylpentadecylamine . it contains one less carbon in the alkyl chain, which may affect its biological activity and selectivity . Other similar compounds include:

N-Cyclohexanecarbonylpentadecylamine: A selective inhibitor of acidic PEAase with a longer alkyl chain.

N-Cyclohexanecarbonylhexadecylamine: Another analog with an even longer alkyl chain, potentially affecting its solubility and interaction with biological targets.

N-Cyclohexanecarbonyltetradecylamine’s uniqueness lies in its specific chain length, which influences its selectivity and potency as an inhibitor of acidic PEAase .

属性

CAS 编号 |

1215071-05-8 |

|---|---|

分子式 |

C21H41NO |

分子量 |

323.6 |

InChI |

InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(23)20-17-14-13-15-18-20/h20H,2-19H2,1H3,(H,22,23) |

InChI 键 |

MIHNEWQWEUOBSN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCNC(=O)C1CCCCC1 |

同义词 |

N-tetradecyl-cyclohexanecarboxamide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic Acid](/img/structure/B569311.png)

![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)

![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)